molecular formula C13H12N2O2 B8288259 (2-Methyl-6-nitrophenyl)phenylamine

(2-Methyl-6-nitrophenyl)phenylamine

Cat. No.: B8288259
M. Wt: 228.25 g/mol
InChI Key: ZLDSWJKIUCUVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-6-nitrophenyl)phenylamine is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-methyl-6-nitro-N-phenylaniline

InChI

InChI=1S/C13H12N2O2/c1-10-6-5-9-12(15(16)17)13(10)14-11-7-3-2-4-8-11/h2-9,14H,1H3

InChI Key

ZLDSWJKIUCUVKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-methyl-3-nitrobenzene (1.0 g, 4.63 mmol), phenylamine (506 μL, 5.56 mmol), Cs2CO3 (2.11 g, 6.48 mmol) and (R)-BINAP (5 mol %, 143 mg, 0.23 mmol) in toluene (10 mL) was degassed with a stream of nitrogen prior to addition of Pd(OAc)2 (25 mg, 0.11 mmol) and was stirred at 110° C. under a nitrogen atmosphere for 20 h. After cooling to RT, the mixture was partitioned between EtOAc and water. The organic layer was washed with brine, then dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-35% DCM in cyclohexane) affording (2-Methyl-6-nitrophenyl)phenylamine as a red solid (981 mg, 93%). LCMS: RT 3.88 min [M+H]+ 229.1
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
506 μL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
143 mg
Type
catalyst
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step Two

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